Forsythoside E

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

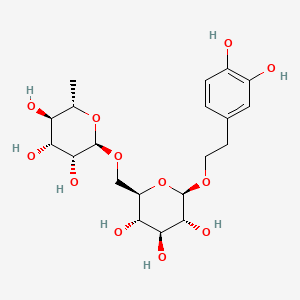

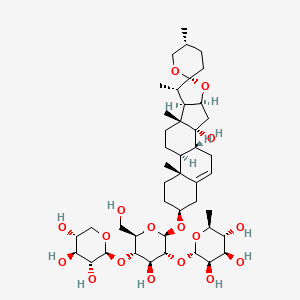

Forsythoside E is a phenylethanol glycoside that can be isolated from the fruits of Forsythia suspensa . It is one of the major secondary metabolites in Forsythia suspensa .

Synthesis Analysis

The synthesis of Forsythoside E involves complex biochemical reactions within the Forsythia suspensa plant . It is one of the metabolites of Forsythia suspensa and its fluorescence enhancement effects have been studied under simulated physiological conditions .Molecular Structure Analysis

Forsythoside E has a molecular formula of C20H30O12 . It contains a total of 64 bonds, including 34 non-H bonds, 6 multiple bonds, 7 rotatable bonds, 6 aromatic bonds, 3 six-membered rings, 6 hydroxyl groups, 2 aromatic hydroxyls, 6 secondary alcohols, and 4 ethers (aliphatic) .Chemical Reactions Analysis

Forsythoside E has been found to interact with two types of cholinesterases, acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), in PBS buffer (pH 7.40) using multispectroscopic techniques . It increased the fluorescence intensity of AChE but quenched the fluorescence of BChE .Physical And Chemical Properties Analysis

Forsythoside E has a molecular weight of 462.445 Da . The density, boiling point, vapor pressure, refractive index, and other physical and chemical properties are yet to be determined .科学的研究の応用

Antiviral Effects : Forsythoside A and other related compounds have shown potential in inhibiting various viruses. For example, Forsythoside A was found to significantly inhibit the replication of the avian infectious bronchitis virus (IBV) in cells and has potential for preventing IBV infection in vitro (Li et al., 2010). Another study highlighted the antiviral effect of Forsythoside A against influenza A virus, reducing viral M1 protein and limiting virus spread (Law et al., 2017).

Anti-Inflammatory and Immunomodulatory Properties : Forsythoside B showed protective effects against experimental sepsis by modulating inflammatory factors and inhibiting pathways involved in inflammation (Jiang et al., 2012). Additionally, Forsythoside A alleviated psoriasis-like dermatitis in mice by regulating Th17 cells and IL-17A expression, indicating its potential in treating inflammatory skin diseases (Lin et al., 2022).

Neuroprotective Effects : Forsythoside A has been found to have protective effects on amyloid beta-induced apoptosis in PC12 cells, which is relevant for Alzheimer's disease treatment. It acts by downregulating acetylcholinesterase, suggesting its potential as a functional food ingredient or drug candidate for AD (Yan et al., 2017).

Cardioprotective Effects : Forsythoside B has demonstrated cardioprotective effects in rat myocardial ischemia-reperfusion injury by reducing inflammation response and antioxidant properties (Jiang et al., 2010).

Interaction with Proteins : A study on the effects of Forsythoside E on serum albumin under simulated physiological conditions showed that it influences the fluorescence of proteins, suggesting implications for its delivery efficiency, absorption, toxicity, and metabolism in vivo (Dang et al., 2022).

特性

IUPAC Name |

(2R,3R,4R,5R,6S)-2-[[(2R,3S,4S,5R,6R)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-methyloxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O12/c1-8-13(23)15(25)17(27)20(31-8)30-7-12-14(24)16(26)18(28)19(32-12)29-5-4-9-2-3-10(21)11(22)6-9/h2-3,6,8,12-28H,4-5,7H2,1H3/t8-,12+,13-,14+,15+,16-,17+,18+,19+,20+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIMGUQIHCNDUKU-OJJLXHDHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OCCC3=CC(=C(C=C3)O)O)O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OCCC3=CC(=C(C=C3)O)O)O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Forsythoside E | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

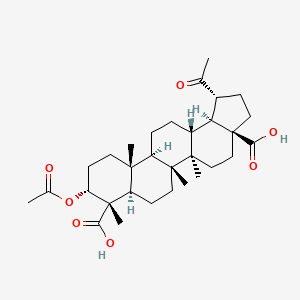

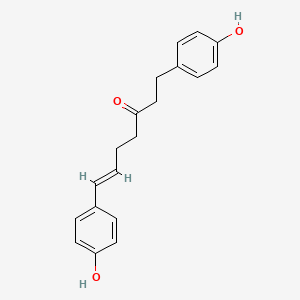

![1,3,5-tris[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-4-hydroxycyclohexane-1-carboxylic acid](/img/structure/B591284.png)

![4-[(3aS,4R,7aR)-4-hydroxy-6-methyl-3-methylidene-2-oxo-3a,4,7,7a-tetrahydro-1-benzofuran-5-yl]pentyl acetate](/img/structure/B591291.png)

![[1,2]Oxazolo[4,5-e][2,1,3]benzoxadiazole](/img/structure/B591296.png)